Chemical structure and properties of 7-O-Methyl ivermectin B1A
Chemical structure and properties of 7-O-Methyl ivermectin B1A
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-O-Methyl ivermectin B1a is a derivative of the potent antiparasitic agent ivermectin B1a. As a member of the avermectin family of 16-membered macrocyclic lactones, it shares a core structure known for its broad-spectrum activity against nematodes and arthropods. This technical guide provides a summary of the available chemical structure and properties of 7-O-Methyl ivermectin B1a, intended to serve as a foundational resource for research and development activities.
Chemical Structure and Identification
7-O-Methyl ivermectin B1a is characterized by the methylation of the hydroxyl group at the 7-position of the ivermectin B1a scaffold. This structural modification can influence the molecule's physicochemical properties and biological activity.
Chemical Structure:
Caption: Chemical structure of 7-O-Methyl ivermectin B1a.
Identifiers:
| Property | Value |
| IUPAC Name | (1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21-hydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-24-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.1⁴˒⁸.0²⁰˒²⁴]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
| Molecular Formula | C₄₉H₇₆O₁₄ |
| Molecular Weight | 889.12 g/mol |
Physicochemical Properties
| Property | Value | Source |
| Appearance | White to off-white solid | [1] |
| Solubility | DMSO: ≥ 50 mg/mL (≥ 56.24 mM) | [1] |
| Storage (Solid) | Powder: -20°C for 3 years, 4°C for 2 years | [1] |
| Storage (In solution) | -80°C for 6 months, -20°C for 1 month | [1] |
Synthesis and Characterization
Experimental Protocol for Synthesis:
Detailed, publicly available experimental protocols for the specific synthesis of 7-O-Methyl ivermectin B1a are limited. Generally, the synthesis of ivermectin derivatives involves the selective modification of the parent ivermectin molecule. A plausible synthetic route would involve the methylation of the 7-hydroxyl group of ivermectin B1a using a suitable methylating agent under controlled reaction conditions to avoid non-specific methylation at other hydroxyl groups. The reaction would require subsequent purification, typically by chromatographic methods, to isolate the desired product.
General Workflow for Synthesis and Purification:
Caption: A generalized workflow for the synthesis and purification of 7-O-Methyl ivermectin B1a.
Characterization:
The identity and purity of 7-O-Methyl ivermectin B1a would be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the presence of the additional methyl group and to ensure the integrity of the overall molecular structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to verify the molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for assessing the purity of the final compound and for separating it from starting materials and byproducts.
Biological Activity
Experimental Protocol for In Vitro Antiparasitic Assay:
Specific experimental protocols for evaluating the biological activity of 7-O-Methyl ivermectin B1a are not widely published. However, a general protocol for assessing the in vitro activity against a model nematode such as Caenorhabditis elegans can be described.
-
Compound Preparation: Prepare a stock solution of 7-O-Methyl ivermectin B1a in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired test concentrations.
-
Organism Culture: Culture C. elegans on nematode growth medium (NGM) agar plates seeded with E. coli OP50.
-
Assay Setup: In a 96-well microtiter plate, add the appropriate culture medium, a suspension of L4 stage C. elegans, and the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (ivermectin B1a).
-
Incubation: Incubate the plates at a controlled temperature (e.g., 20°C).
-
Motility Assessment: After a defined incubation period (e.g., 24 or 48 hours), assess the motility of the nematodes under a microscope. Paralysis or death of the worms is indicative of antiparasitic activity.
-
Data Analysis: Determine the concentration of the compound that causes 50% inhibition of motility (IC₅₀) by fitting the concentration-response data to a suitable sigmoidal model.
Signaling Pathway and Mechanism of Action:
Ivermectin and its analogs are known to act as agonists of glutamate-gated chloride ion channels (GluCls) in invertebrate nerve and muscle cells. This binding leads to an increased influx of chloride ions, resulting in hyperpolarization of the cell membrane, followed by paralysis and death of the parasite. It is hypothesized that 7-O-Methyl ivermectin B1a shares this mechanism of action.
Caption: Proposed mechanism of action for 7-O-Methyl ivermectin B1a.
Conclusion
7-O-Methyl ivermectin B1a is a structurally defined analog of ivermectin B1a. While detailed experimental data remains limited in the public domain, this guide provides the foundational chemical and structural information necessary for researchers to initiate further studies. The synthesis and biological evaluation of this compound would likely follow established protocols for the avermectin class of molecules. Further research is warranted to fully elucidate its physicochemical properties and to explore its potential as a novel antiparasitic agent.
